- Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers, Journal of the American Chemical Society, 2002, 124(8), 1590-1591
Cas no 929-62-4 (Octane, 1-(ethenyloxy)-)
Octane, 1-(ethenyloxy)- Chemical and Physical Properties
Names and Identifiers
-
- Octane, 1-(ethenyloxy)-
- 1-ethenoxyoctane
- 1-(vinyloxy)octane
- n-Octyl vinyl ether
- 1-(Ethenyloxy)octane (ACI)
- Ether, octyl vinyl (6CI, 7CI, 8CI)
- Octyl vinyl ether
- Vinyl octyl ether
- 1-(ethenyloxy)-octane
- SCHEMBL50265
- 1-octyl vinyl ether
- AGH89EM38Z
- InChI=1/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3
- 929-62-4
- EINECS 213-204-1
- AKOS015713893
- 1-(ETHENYLOXY)OCTANE
- DTXSID00239191
- octaoxyethylene
- NS00039510
- XXCVIFJHBFNFBO-UHFFFAOYSA-
-
- Inchi: 1S/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3
- InChI Key: XXCVIFJHBFNFBO-UHFFFAOYSA-N
- SMILES: O(CCCCCCCC)C=C
Computed Properties
- Exact Mass: 156.151415257g/mol
- Monoisotopic Mass: 156.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 8
- Complexity: 78.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.8028 g/cm3 (20 ºC)
- Melting Point: -100°C (estimate)
- Boiling Point: 186-187.0 ºC (760 Torr)
- Flash Point: 23.4±10.8 ºC,
- Refractive Index: 1.4270 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
Octane, 1-(ethenyloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V913286-2.5kg |
1-(vinyloxy)octane |
929-62-4 | ≥99% | 2.5kg |
1,593.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1245564-500g |
Octane, 1-(ethenyloxy)- |
929-62-4 | 99% | 500g |
$230 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828276-100g |
Octane, 1-(Ethenyloxy)- |
929-62-4 | 100g |
¥478.00 | 2024-04-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828276-500g |
Octane, 1-(Ethenyloxy)- |
929-62-4 | 500g |
¥1580.00 | 2024-04-25 | ||
| eNovation Chemicals LLC | Y1245564-100g |
Octane, 1-(ethenyloxy)- |
929-62-4 | 99% | 100g |
$95 | 2024-06-07 | |
| Aaron | AR006KMV-100g |
Octane, 1-(ethenyloxy)- |
929-62-4 | 99% | 100g |
$64.00 | 2024-07-18 | |
| Aaron | AR006KMV-500g |
Octane, 1-(ethenyloxy)- |
929-62-4 | 500g |
$163.00 | 2023-12-14 | ||
| 1PlusChem | 1P006KEJ-100g |
Octane, 1-(ethenyloxy)- |
929-62-4 | ≥99% | 100g |
$61.00 | 2024-04-20 | |
| 1PlusChem | 1P006KEJ-500g |
Octane, 1-(ethenyloxy)- |
929-62-4 | ≥99% | 500g |
$177.00 | 2023-12-15 | |
| eNovation Chemicals LLC | Y1245564-100g |
Octane, 1-(ethenyloxy)- |
929-62-4 | 99% | 100g |
$95 | 2025-02-28 |
Octane, 1-(ethenyloxy)- Production Method
Production Method 1
1.2 Reagents: Diethyl ether Solvents: Diethyl ether
Production Method 2
- Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions, Organic Chemistry Frontiers, 2020, 7(11), 1334-1342
Production Method 3
- Competition between Reaction and Intramolecular Energy Redistribution in Solution: Observation and Nature of Nonstatistical Dynamics in the Ozonolysis of Vinyl Ethers, Journal of the American Chemical Society, 2011, 133(35), 13824-13827
Production Method 4
Production Method 5
- Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study, Synthesis, 1994, (4), 432-42
Production Method 6
Production Method 7
Production Method 8
Production Method 9
- Alternating Copolymerization by Nitroxide-Mediated Polymerization and Subsequent Orthogonal Functionalization, Angewandte Chemie, 2015, 54(17), 5054-5059
Production Method 10
Production Method 11
Production Method 12
Octane, 1-(ethenyloxy)- Raw materials
- 1-Octanol
- Cuprate(2-), (cyano-κC)bis(tributylstannyl)-, lithium (1:2)
- Vinyl Propionate (stabilized with MEHQ)
- Octyl acetate
- Octane, 1-(ethynyloxy)-
Octane, 1-(ethenyloxy)- Preparation Products
Octane, 1-(ethenyloxy)- Suppliers
Octane, 1-(ethenyloxy)- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Octane, 1-(ethenyloxy)-
Research Briefing on Chemical Compound 929-62-4 and Octane, 1-(ethenyloxy)- in Biomedical Applications
The chemical compound with CAS number 929-62-4, also known as Octane, 1-(ethenyloxy)-, has garnered significant attention in recent biomedical and chemical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and industrial relevance.
Recent studies highlight the role of 929-62-4 as a versatile intermediate in organic synthesis. Its molecular structure, featuring an ethenyloxy group attached to an octane backbone, enables its use in polymerization reactions and as a precursor for more complex chemical entities. Researchers have explored its utility in creating novel polymers with applications in drug delivery systems, where controlled release and biocompatibility are critical.
In pharmacological contexts, preliminary in vitro studies suggest that derivatives of Octane, 1-(ethenyloxy)- exhibit moderate antimicrobial activity against Gram-positive bacteria. This finding opens avenues for further investigation into its potential as a scaffold for developing new antibiotics, particularly in an era of increasing antibiotic resistance. However, comprehensive in vivo studies are still needed to validate these effects and assess toxicity profiles.
Industrial applications of 929-62-4 are equally promising. The compound's stability under various conditions makes it suitable for use in specialty chemicals, including surfactants and lubricants. Recent patents have disclosed methods for optimizing its synthesis to improve yield and purity, addressing previous challenges in large-scale production.
Despite these advancements, gaps remain in understanding the full spectrum of biological interactions and long-term environmental impact of 929-62-4. Future research directions should focus on mechanistic studies to elucidate its mode of action in biological systems and explore its potential in targeted therapies. Collaborative efforts between chemists, biologists, and environmental scientists will be essential to harness its benefits while mitigating risks.
In conclusion, Octane, 1-(ethenyloxy)- represents a compound of significant interest across multiple disciplines. Its dual utility in both biomedical and industrial applications underscores the importance of continued research to unlock its full potential. This briefing underscores the need for interdisciplinary approaches to advance our understanding and application of this promising chemical entity.
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